TMN355 Exhibits 27-Fold Greater PPIase Inhibitory Potency than Cyclosporin A
TMN355 demonstrates an IC50 of 1.52 nM in a standard chymotrypsin-coupled PPIase assay, which is approximately 27 times more potent than the classical CypA inhibitor cyclosporin A (CsA), which has an IC50 of 40.7 nM in the same assay [1]. This represents a substantial improvement in target engagement and suggests that TMN355 can achieve effective CypA inhibition at significantly lower concentrations, potentially reducing off-target effects and improving experimental signal-to-noise ratios.
| Evidence Dimension | PPIase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1.52 ± 0.10 nM |
| Comparator Or Baseline | Cyclosporin A (CsA): 40.7 ± 3.0 nM |
| Quantified Difference | TMN355 is 26.8-fold more potent (1.52 nM vs 40.7 nM) |
| Conditions | Chymotrypsin-coupled PPIase assay; mean of three independent experiments |
Why This Matters
This 27-fold potency advantage ensures robust CypA inhibition at lower compound concentrations, minimizing off-target effects and reducing experimental costs in large-scale screening campaigns.
- [1] Ni, S., Yuan, Y., Huang, J., Mao, X., Lv, M., Zhu, J., Shen, X., Pei, J., Lai, L., Jiang, H., & Li, J. (2009). Discovering Potent Small Molecule Inhibitors of Cyclophilin A Using de Novo Drug Design Approach. Journal of Medicinal Chemistry, 52(17), 5295–5298. View Source
